(5E)-5-[(3,5-dimethoxyphenyl)methylidene]-1,3-thiazolidine-2,4-dione
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Overview
Description
(5E)-5-[(3,5-dimethoxyphenyl)methylidene]-1,3-thiazolidine-2,4-dione is a chemical compound that belongs to the thiazolidinedione class. This compound is characterized by the presence of a thiazolidine ring, which is a five-membered ring containing both sulfur and nitrogen atoms. The compound also features a methoxy-substituted phenyl group, which contributes to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5E)-5-[(3,5-dimethoxyphenyl)methylidene]-1,3-thiazolidine-2,4-dione typically involves the condensation of 3,5-dimethoxybenzaldehyde with thiazolidine-2,4-dione. The reaction is often carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as column chromatography and crystallization are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
(5E)-5-[(3,5-dimethoxyphenyl)methylidene]-1,3-thiazolidine-2,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiazolidine derivatives.
Substitution: The methoxy groups on the phenyl ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are employed.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiazolidine derivatives.
Substitution: Substituted phenyl derivatives.
Scientific Research Applications
(5E)-5-[(3,5-dimethoxyphenyl)methylidene]-1,3-thiazolidine-2,4-dione has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating metabolic disorders and inflammation.
Industry: Utilized in the development of novel materials and as a precursor in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of (5E)-5-[(3,5-dimethoxyphenyl)methylidene]-1,3-thiazolidine-2,4-dione involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
Rosiglitazone: Another thiazolidinedione used in the treatment of type 2 diabetes.
Pioglitazone: A thiazolidinedione with anti-diabetic properties.
Troglitazone: A thiazolidinedione that was withdrawn from the market due to safety concerns.
Uniqueness
(5E)-5-[(3,5-dimethoxyphenyl)methylidene]-1,3-thiazolidine-2,4-dione is unique due to its specific substitution pattern on the phenyl ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.
Properties
Molecular Formula |
C12H11NO4S |
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Molecular Weight |
265.29 g/mol |
IUPAC Name |
(5E)-5-[(3,5-dimethoxyphenyl)methylidene]-1,3-thiazolidine-2,4-dione |
InChI |
InChI=1S/C12H11NO4S/c1-16-8-3-7(4-9(6-8)17-2)5-10-11(14)13-12(15)18-10/h3-6H,1-2H3,(H,13,14,15)/b10-5+ |
InChI Key |
VRHTYBLWNKWMQB-BJMVGYQFSA-N |
Isomeric SMILES |
COC1=CC(=CC(=C1)/C=C/2\C(=O)NC(=O)S2)OC |
Canonical SMILES |
COC1=CC(=CC(=C1)C=C2C(=O)NC(=O)S2)OC |
Origin of Product |
United States |
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